UniPR1449

EphA2 Receptor Binding Selectivity

UniPR1449 is a protein-protein interaction inhibitor selectively targeting EphA receptors (Kd 3.8 μM for EphA2). It uniquely blocks ephrin-A1-induced EphA2 internalization and degradation without affecting EphB subtypes, a critical differentiator from ATP-competitive kinase inhibitors like dasatinib. This compound specifically impairs VEGF-driven angiogenesis and reduces proliferation in patient-derived GBM stem cells. Ideal for research on EphA-ephrin-A1 biology and glioblastoma therapy resistance.

Molecular Formula C42H54N2O6S
Molecular Weight 715.0 g/mol
Cat. No. B12377551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUniPR1449
Molecular FormulaC42H54N2O6S
Molecular Weight715.0 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NC(CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C
InChIInChI=1S/C42H54N2O6S/c1-27(35-16-17-36-34-15-14-29-24-31(45)19-21-41(29,2)37(34)20-22-42(35,36)3)13-18-39(46)43-30(25-40(47)48)23-28-26-44(38-12-8-7-11-33(28)38)51(49,50)32-9-5-4-6-10-32/h4-12,14,26-27,30-31,34-37,45H,13,15-25H2,1-3H3,(H,43,46)(H,47,48)/t27-,30+,31+,34?,35-,36?,37?,41+,42-/m1/s1
InChIKeySEWUWQJLDLQQSM-PXYRAWOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UniPR1449 Product Overview for Scientific Procurement: A Selective EphA Receptor Inhibitor for Cancer Research


UniPR1449 is a small molecule protein-protein interaction inhibitor (PPI-i) that functions as a selective antagonist of the EphA receptor subfamily [1]. It is primarily characterized by its ability to disrupt the interaction between ephrin-A1 and EphA receptors, with a reported dissociation constant (Kd) of 3.8 ± 2.4 μM for the EphA2 receptor . UniPR1449 blocks ephrin-A1-induced EphA2 phosphorylation, internalization, and degradation in glioblastoma (GBM) cell lines, and inhibits the interaction of ephrin-A1 with all EphA receptor subtypes (IC50 range of 5.5-11 μM) without affecting EphB-ephrin-B1 binding [1]. The compound has a molecular weight of 714.95 g/mol and a molecular formula of C42H54N2O6S .

Why Substituting UniPR1449 with Another Eph Inhibitor Can Compromise Experimental Outcomes


Substituting UniPR1449 with other Eph-targeting compounds is not straightforward due to its unique multi-faceted mechanism and receptor selectivity profile. While many EphA2 inhibitors, such as the clinical drug dasatinib, target the intracellular ATP-binding domain of the kinase [1], UniPR1449 is a protein-protein interaction inhibitor (PPI-i) that blocks ephrin-A1 binding to the extracellular domain [2]. This fundamental difference leads to distinct functional consequences: UniPR1449 uniquely prevents ephrin-A1-induced EphA2 internalization and degradation, a process not blocked by dasatinib [2]. Furthermore, UniPR1449 is selective for the EphA subfamily and does not inhibit EphB receptors, whereas pan-Eph inhibitors can disrupt the physiological functions of EphBs [1]. This selectivity, combined with its unexpected ability to impair VEGF-induced angiogenesis, distinguishes UniPR1449 from other inhibitors in its class and necessitates its specific procurement for studies focused on the EphA-ephrin-A1 protein-protein interaction or GBM stem cell biology.

UniPR1449 Comparative Performance Data: Key Evidence for Procurement Decisions


EphA Receptor Binding Affinity and Selectivity Profile of UniPR1449 vs. Dasatinib

UniPR1449 demonstrates selective binding to EphA receptors. It has a Kd of 3.8 ± 2.4 μM for EphA2 and inhibits the ephrin-A1 interaction with all EphA receptor subtypes (IC50 range 5.5-11 μM), but does not affect EphB-ephrin-B1 binding . In contrast, dasatinib, a multi-targeted kinase inhibitor, has an IC50 of 17 nM for EphA2, but its selectivity is broad, targeting SRC, BCR-ABL, c-KIT, and PDGFR, and it lacks the EphA-over-EphB selectivity of UniPR1449 [1][2].

EphA2 Receptor Binding Selectivity PPI Inhibitor

Functional Impact on EphA2 Receptor Degradation: UniPR1449 Prevents Internalization and Degradation Unlike Dasatinib

UniPR1449 blocks ephrin-A1-induced EphA2 phosphorylation, internalization, and degradation in U251 glioblastoma cells [1]. Crucially, the tyrosine kinase inhibitor dasatinib also inhibits EphA2 phosphorylation but fails to prevent the subsequent degradation of the receptor [1]. This demonstrates that UniPR1449's unique mechanism of action as a PPI-i leads to a distinct functional outcome on EphA2 protein levels that is not shared by ATP-competitive kinase inhibitors.

EphA2 Receptor Internalization Protein Degradation Glioblastoma

Anti-Angiogenic Activity: UniPR1449 Impairs VEGF-Driven but Not FGF2-Driven Angiogenesis In Vivo

In the chick chorioallantoic membrane (CAM) assay, UniPR1449 significantly impairs angiogenesis induced by VEGF, while leaving angiogenesis driven by FGF2 unaffected [1]. This demonstrates a specific functional interference with the VEGF/VEGFR-2 axis, which is a key pathological feature of glioblastoma. This dual mechanism—targeting both EphA signaling and VEGFR-2-mediated angiogenesis—is a unique property not typically observed with other EphA2 inhibitors.

Angiogenesis VEGF FGF2 CAM Assay In Vivo

Inhibition of Glioma Stem-Like Cell Proliferation: UniPR1449 Reduces S-Phase Entry

UniPR1449 significantly reduces proliferation and S-phase entry in patient-derived glioma stem-like cells (GSCs) [1]. While ALW-II-41-27 is another EphA2 inhibitor shown to reduce viability in some cell lines, it has not been demonstrated to have this specific effect on GSC proliferation in a comparable patient-derived model [2][3]. This positions UniPR1449 as a more relevant tool for research specifically targeting the stem-like cell population responsible for GBM recurrence and therapy resistance.

Glioblastoma Cancer Stem Cells GSC Proliferation Cell Cycle

Cell Migration Inhibition: UniPR1449 Reduces U251 Glioblastoma Cell Migration by ~50%

UniPR1449 (30 μM) significantly impairs the migration of U251 glioblastoma cells, as demonstrated in both wound healing and 3D Boyden chamber assays, resulting in approximately a 50% reduction in migrating cell numbers [1]. While dasatinib has also been shown to inhibit cell migration in various cancer models, this is often attributed to its broader inhibition of SRC family kinases [2]. The effect of UniPR1449, achieved via EphA receptor blockade, provides a more targeted approach to studying EphA-dependent migration without confounding effects on other kinases.

Cell Migration Glioblastoma Invasion Wound Healing Boyden Chamber

Comparison with UniPR1331: A Step Forward in Potency and Functional Profile

UniPR1449 is a chemical descendant of UniPR1331, an earlier EphA2 antagonist. UniPR1331 suffered from suboptimal potency and a lack of selectivity [1]. UniPR1449 represents an advanced compound within the same series, demonstrating improved functional properties, including the ability to block ephrin-A1-induced EphA2 degradation, a feature not fully characterized for UniPR1331 [2]. This highlights the chemical optimization leading to a more effective tool compound for studying EphA2 biology in cancer.

UniPR1331 Chemical Series Potency Receptor Degradation Glioblastoma

Optimal Use Cases for UniPR1449 in Scientific Research Based on Differential Evidence


Investigating EphA2 Receptor Degradation Pathways in Glioblastoma

UniPR1449 is uniquely suited for studies examining the ligand-induced internalization and degradation of the EphA2 receptor. As demonstrated, UniPR1449 blocks this degradation process, unlike the kinase inhibitor dasatinib [1]. This allows researchers to dissect the specific role of receptor downregulation in GBM cell signaling and behavior.

Selective Targeting of EphA vs. EphB Receptor Subfamilies in Cancer

For experiments requiring selective inhibition of EphA receptors without cross-reactivity with EphB receptors, UniPR1449 is the tool of choice. Its selectivity profile, which does not affect EphB-ephrin-B1 binding, is a key differentiator from pan-Eph or multi-kinase inhibitors . This is crucial for attributing biological effects specifically to the EphA subfamily.

Evaluating Anti-Angiogenic Effects Mediated by the VEGF/VEGFR-2 Axis

UniPR1449's specific impairment of VEGF-induced angiogenesis, while sparing FGF2-induced angiogenesis, makes it a valuable compound for studying the interplay between EphA2 signaling and the VEGF pathway in tumor angiogenesis [1]. This is particularly relevant in highly vascularized tumor models like GBM.

Targeting Glioma Stem-Like Cell (GSC) Proliferation and Cell Cycle

UniPR1449 has validated activity in reducing proliferation and S-phase entry in patient-derived GSCs [1]. This makes it a key reagent for research focused on overcoming therapy resistance and recurrence in GBM, as GSCs are a primary driver of these clinical challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for UniPR1449

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.